molecular formula C12H10ClN5O2 B5787487 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B5787487
M. Wt: 291.69 g/mol
InChI Key: FKHVZPJHSCUPSK-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as NPC1161B, is a chemical compound that has been synthesized for its potential use as an anticancer agent. It belongs to a class of compounds called hydrazones, which have been shown to exhibit cytotoxic activity against cancer cells. In

Mechanism of Action

The exact mechanism of action of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, it has been shown to inhibit the proliferation of endothelial cells, which are involved in the formation of new blood vessels. This suggests that 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone may have anti-angiogenic properties, which could be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its ability to induce apoptosis in cancer cells, which is a desirable trait for an anticancer agent. Additionally, its ability to inhibit the activity of topoisomerase II makes it a promising candidate for combination therapy with other topoisomerase inhibitors. However, one limitation of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity in vivo.
In conclusion, 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a promising compound with potential as an anticancer agent. Its cytotoxic activity against cancer cells, ability to inhibit angiogenesis, and potential for combination therapy make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.

Synthesis Methods

4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with 6-chloro-2-methyl-4-pyrimidinylhydrazine. The resulting product is then purified through recrystallization to obtain a pure form of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. The synthesis method has been optimized to achieve a high yield of the compound.

Scientific Research Applications

4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied for its potential use as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated its ability to inhibit tumor growth in mice.

properties

IUPAC Name

6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O2/c1-8-15-11(13)6-12(16-8)17-14-7-9-2-4-10(5-3-9)18(19)20/h2-7H,1H3,(H,15,16,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVZPJHSCUPSK-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine

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